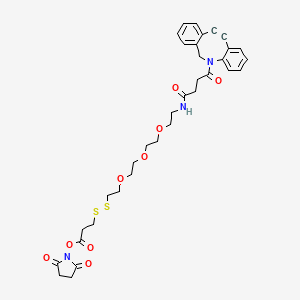
DBCO-PEG3-SS-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-PEG3-SS-NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in bioconjugation and drug delivery systems due to its stability and efficiency in forming covalent bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-SS-NHS ester involves several steps:
Formation of DBCO-PEG3 intermediate: The initial step involves the reaction of dibenzocyclooctyne with polyethylene glycol (PEG) to form the DBCO-PEG3 intermediate.
Introduction of Disulfide Linker: The DBCO-PEG3 intermediate is then reacted with a disulfide-containing compound to introduce the cleavable disulfide linker.
Activation with NHS Ester: Finally, the compound is activated with N-hydroxysuccinimide (NHS) ester to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in controlled environments to ensure high yield and purity.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
DBCO-PEG3-SS-NHS ester primarily undergoes:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.
Disulfide Bond Cleavage: The disulfide bond in the linker can be cleaved under reducing conditions, releasing the conjugated molecule.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out at room temperature without the need for a catalyst.
Disulfide Bond Cleavage: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
Triazole Linkages: Formed during the SPAAC reaction.
Cleaved Products: Resulting from the reduction of the disulfide bond.
科学的研究の応用
DBCO-PEG3-SS-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of drug delivery systems and diagnostic tools.
作用機序
DBCO-PEG3-SS-NHS ester exerts its effects through:
SPAAC Reaction: The DBCO group reacts with azide-containing molecules to form stable triazole linkages, enabling the conjugation of various biomolecules.
Disulfide Bond Cleavage: The disulfide bond in the linker can be cleaved under reducing conditions, releasing the conjugated molecule at the target site.
類似化合物との比較
Similar Compounds
DBCO-PEG3-NHS ester: Similar in structure but lacks the disulfide bond, making it non-cleavable.
Sulfo DBCO-PEG3-NHS ester: Contains a sulfo group, increasing its water solubility.
DBCO-S-S-NHS ester: Another cleavable linker with a similar mechanism of action.
Uniqueness
DBCO-PEG3-SS-NHS ester is unique due to its cleavable disulfide bond, which allows for controlled release of the conjugated molecule under reducing conditions. This feature makes it particularly useful in targeted drug delivery systems .
特性
分子式 |
C34H39N3O9S2 |
|---|---|
分子量 |
697.8 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C34H39N3O9S2/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-17-43-18-19-44-20-21-45-22-24-48-47-23-15-34(42)46-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) |
InChIキー |
UAWQWHCVTRBMKU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


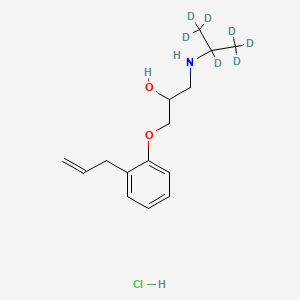
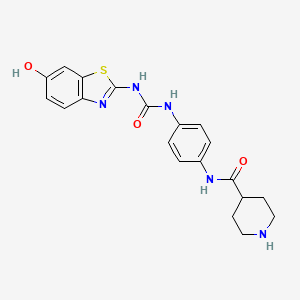
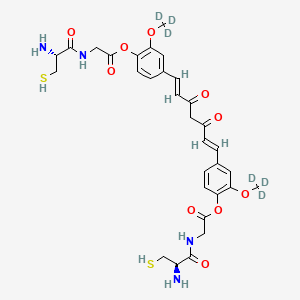
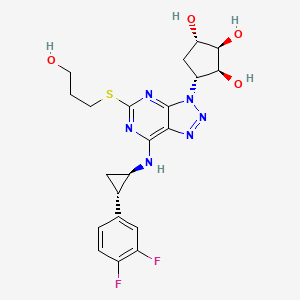
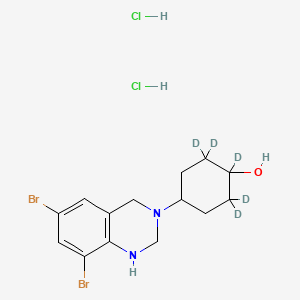

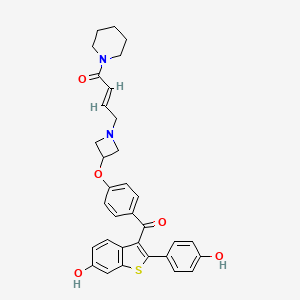

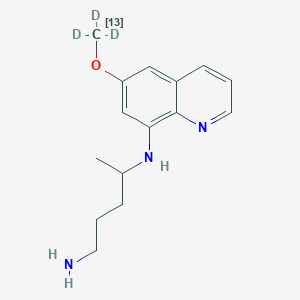
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
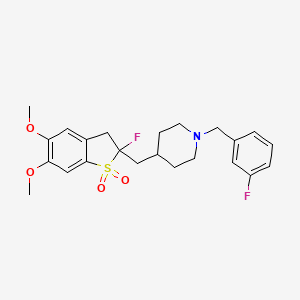

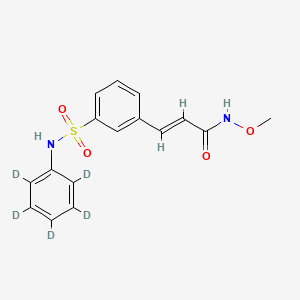
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
